(2,3-13C2)but-2-ynedioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-13C2)but-2-ynedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVTFGABIZHHX-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#[13C]C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481249 | |
| Record name | 2-Butynedioic acid-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101391-58-6 | |
| Record name | 2-Butynedioic acid-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101391-58-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,3 13c2 but 2 Ynedioic Acid
Precursor Selection and Isotopic Enrichment Strategies for Alkynes and Carboxylates
The successful synthesis of (2,3-¹³C₂)but-2-ynedioic acid hinges on the selection of appropriate ¹³C-enriched precursors. The strategy requires starting materials that can be efficiently converted into the target molecule with the ¹³C labels specifically at the acetylenic carbons. Stable isotopes are non-radioactive and can be used as tracers in a wide array of biomedical and research applications. sigmaaldrich.com The primary challenge lies in obtaining precursors with high isotopic purity at the desired positions in a cost-effective manner.
Key strategies for isotopic enrichment of the necessary alkyne and carboxylate functionalities include:
Use of Labeled Carbon Building Blocks: Simple, commercially available ¹³C-labeled molecules, such as acetate (B1210297) or cyanide, serve as fundamental building blocks. These can be incorporated into more complex structures through established organic reactions. For instance, the synthesis of tetradecanoic acid enriched at the carbonyl carbon has been achieved by treating 1-bromotridecane (B143060) with K¹³CN, followed by hydrolysis. nih.gov
Cryogenic Distillation of Gases: For fundamental carbon sources like carbon monoxide (CO) and carbon dioxide (CO₂), isotopic enrichment is often achieved through cryogenic distillation. tn-sanso.co.jp This physical separation process can yield highly enriched gases (>99 atom%-¹³C) that serve as the primary source for a vast range of labeled compounds. tn-sanso.co.jpritzau.dk
Biosynthetic Methods: In some cases, microorganisms can be cultured on a ¹³C-enriched substrate (e.g., ¹³C-glucose) to produce a variety of labeled metabolites, which can then be isolated and used as precursors. isotope.com
For the specific synthesis of (2,3-¹³C₂)but-2-ynedioic acid, the ideal precursors are those that already contain the C-2 and C-3 carbons as a pre-formed, doubly-labeled unit.
Table 1: Potential Precursors and Enrichment Sources
| Precursor | Isotopic Source/Method | Relevance to (2,3-¹³C₂)but-2-ynedioic acid |
|---|---|---|
| [¹³C₂]Acetylene | Reaction of Calcium Carbide (Ca¹³C₂) with water | A universal C₂ building block for direct incorporation of the labeled alkyne unit. rsc.org |
| [1,2-¹³C₂]Sodium Acetate | Synthesis from ¹³CO₂ or other ¹³C sources | Can be converted into a two-carbon synthon for building the but-2-yne backbone. whiterose.ac.ukresearchgate.net |
| ¹³CO₂ | Cryogenic distillation of carbon monoxide | A cost-effective source for introducing labeled carboxyl groups via carboxylation reactions. acs.orgacs.org |
Multi-Step Reaction Pathways for Targeted Isotopic Incorporation at C-2 and C-3 Positions
Achieving specific labeling at the internal alkyne carbons (C-2 and C-3) requires carefully designed multi-step syntheses that control the regiochemistry of bond formation.
One of the most direct conceptual routes involves building the four-carbon backbone from two-carbon synthons derived from labeled acetate. Research has demonstrated the feasibility of a four-step synthesis for the related [1-¹³C]acetylenedicarboxylic acid starting from [1-¹³C]sodium acetate, achieving a total yield of approximately 43%. whiterose.ac.ukresearchgate.net
A parallel strategy can be envisioned for the (2,3-¹³C₂) isomer, starting with a doubly labeled precursor such as [1,2-¹³C₂]acetate. The general pathway would involve:
Halogenation: Conversion of the labeled acetate or a derivative into a di- or tri-halo species. For example, reacting sodium acetate with phosphorus tribromide and bromine. whiterose.ac.uk
Dimerization/Coupling: A coupling reaction to form a four-carbon chain.
Elimination Reactions: Stepwise elimination of halogens to generate the carbon-carbon triple bond.
Hydrolysis/Oxidation: Conversion of terminal groups to carboxylic acids, if not already present.
This method ensures that the ¹³C atoms from the precursor form the C2-C3 bond of the final product.
The use of isotopically labeled CO₂ is an attractive strategy due to its relatively low cost and availability. researchgate.netacs.org Modern catalytic methods allow for the direct carboxylation of organic substrates with ¹³CO₂ under mild conditions, which is a significant advantage over traditional methods requiring stoichiometric organometallic reagents. acs.orgacs.orgnih.gov
A potential pathway for (2,3-¹³C₂)but-2-ynedioic acid using this method could involve:
Synthesis of a Precursor: Start with a non-labeled C₂-synthon that can be converted into a di-anion or di-organometallic species.
Double Carboxylation: React this intermediate with ¹³CO₂ under pressure, mediated by a transition metal catalyst (e.g., Nickel or Palladium). acs.orgnih.gov This step would introduce the two terminal carboxyl groups as ¹²C, while the internal carbons would need to be derived from a labeled C₂ starting material.
Alternatively, to label the C-2 and C-3 positions, one would need to start with a labeled synthon and use unlabeled CO₂. A more complex but direct approach would be the catalytic carboxylation of ¹³C-labeled acetylene (B1199291) gas, followed by oxidation, though this presents significant technical challenges. The development of integrated catalytic decarboxylation/carboxylation platforms provides a versatile tool for carbon isotope exchange, further expanding the utility of ¹³CO₂ in labeling complex molecules. acs.orgacs.org
Throughout a multi-step synthesis, intermediates often require chemical modification to facilitate subsequent reactions or to aid in purification and characterization. acs.org Derivatization is a critical tool in the synthesis of complex labeled molecules. mdpi.com
Common strategies include:
Protection/Deprotection: Carboxylic acid groups are often converted to esters (e.g., methyl or ethyl esters) to prevent unwanted side reactions during intermediate steps. These protecting groups are then removed in the final stage of the synthesis.
Activation of Functional Groups: A functional group may be converted into a better leaving group (e.g., a tosylate) to facilitate a substitution or elimination reaction.
Derivatization for Analysis: Intermediates can be derivatized to improve their analytical properties. For example, esterification increases volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, while other derivatizations can enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is crucial for tracking the labeled compound through the reaction sequence. dntb.gov.uaresearchgate.net
For example, in the synthesis of labeled tetradecanoic acids, an intermediate oxo-ester was converted to its tosylhydrazone to allow for reduction to the final hydrocarbon chain. nih.gov Such functionalization steps are integral to achieving the desired molecular architecture with the isotopic label intact.
Purification and Isotopic Purity Assessment in Research Contexts for (2,3-13C2)but-2-ynedioic acid
The utility of any isotopically labeled compound is critically dependent on its chemical and isotopic purity. sigmaaldrich.com Rigorous purification and comprehensive assessment are mandatory to ensure that experimental results are unambiguous.
Purification Methods:
Recrystallization: This is a primary method for purifying the final solid product, (2,3-¹³C₂)but-2-ynedioic acid. It is effective at removing soluble impurities and can also help separate geometric isomers if any are formed as byproducts.
Chromatography: High-Performance Liquid Chromatography (HPLC) is often used to purify both final products and synthetic intermediates, providing high resolution and purity.
Isotopic Purity Assessment: The assessment must confirm both the degree of isotopic enrichment and the precise location of the ¹³C atoms within the molecule.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the incorporation of the correct number of ¹³C atoms. The mass difference between the labeled and unlabeled compound directly corresponds to the number of incorporated isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the most powerful tool for this purpose. The large chemical shift dispersion and narrow peaks in ¹³C-NMR allow for the identification of individual carbon atoms. frontiersin.org The presence of strong signals at the chemical shifts corresponding to C-2 and C-3, along with the observation of ¹³C-¹³C coupling constants, provides definitive proof of the label's location and integrity. mdpi.com It can also be used to quantify the percentage of enrichment and detect any isotopic scrambling that may have occurred during synthesis.
Scalability Considerations for Research-Grade Production
Transitioning a synthetic route from a small-scale proof-of-concept to research-grade production (typically in gram quantities) presents several challenges. The goal is to produce sufficient material for extensive studies while maintaining high purity and managing costs.
Key considerations include:
Cost and Availability of Precursors: The cost of highly enriched ¹³C precursors is a major factor. rsc.org Scaling up requires securing a reliable supply of the chosen starting material, and the cost can become prohibitive, driving the selection of more economical routes, such as those using ¹³CO₂.
Purification and Isolation: Purification methods that are simple at the milligram scale, like preparative chromatography, can become cumbersome and time-consuming at the gram scale. Developing efficient crystallization or extraction procedures is crucial for scalable production. nih.gov
Process Safety and Equipment: Handling larger quantities of reagents may require specialized equipment and safety protocols, particularly if pressurized gases (like ¹³CO₂) or hazardous intermediates are involved. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| (2,3-¹³C₂)but-2-ynedioic acid | (2,3-¹³C₂)but-2-ynedioic acid | (2,3-¹³C₂)acetylenedicarboxylic acid |
| Acetylenedicarboxylic acid | But-2-ynedioic acid | |
| Sodium acetate | Sodium ethanoate | |
| Carbon dioxide | Carbon dioxide | |
| Carbon monoxide | Carbon monoxide | |
| Calcium Carbide | Calcium carbide | |
| Acetylene | Ethyne | |
| Potassium cyanide | Potassium cyanide | |
| 1-bromotridecane | 1-bromotridecane | |
| Tetradecanoic acid | Tetradecanoic acid | Myristic acid |
| Phosphorus tribromide | Phosphorus tribromide | |
| Bromine | Bromine | |
| ¹³C-glucose | ¹³C-glucose | |
| Tosylhydrazone | ||
| Methyl ester | ||
| Ethyl ester |
Applications in Advanced Spectroscopic and Analytical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
NMR spectroscopy is a primary technique for elucidating the structural and dynamic properties of molecules. The presence of ¹³C labels in (2,3-¹³C₂)but-2-ynedioic acid significantly enhances NMR sensitivity and provides detailed information about molecular structure and metabolic pathways.
In ¹³C-NMR spectroscopy, the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. For but-2-ynedioic acid, also known as acetylenedicarboxylic acid, the carboxylic acid carbons (C=O) typically resonate in the range of 170-185 ppm, while the acetylenic carbons (C≡C) appear further upfield. libretexts.orglibretexts.org The specific labeling in (2,3-¹³C₂)but-2-ynedioic acid allows for unambiguous assignment of the signals corresponding to the C2 and C3 positions.
| Parameter | Typical Chemical Shift Range (ppm) | Description |
| Carboxylic Carbon (C=O) | 170 - 185 | The chemical shift is influenced by the electronegativity of the attached oxygen atoms. libretexts.orglibretexts.org |
| Acetylenic Carbon (C≡C) | Varies | The specific shift depends on the molecular structure and solvent. |
This table is based on general knowledge of ¹³C-NMR spectroscopy and typical chemical shift ranges for functional groups found in but-2-ynedioic acid.
Multi-dimensional NMR techniques are essential for identifying and characterizing labeled metabolites derived from (2,3-¹³C₂)but-2-ynedioic acid in complex biological mixtures. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals correlations between J-coupled protons. sdsu.edu While (2,3-¹³C₂)but-2-ynedioic acid itself does not have protons directly attached to the labeled carbons, metabolites formed from it will have protons whose correlations can help in structure elucidation. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment is highly sensitive and correlates the chemical shifts of protons directly attached to ¹³C nuclei. columbia.eduyoutube.com This is particularly useful for identifying which protons are bonded to the labeled carbons in metabolites derived from (2,3-¹³C₂)but-2-ynedioic acid. wellcomeopenresearch.orgmagritek.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.eduyoutube.com This is crucial for piecing together the carbon skeleton of a metabolite and determining the position of the ¹³C labels that have been incorporated from the original tracer molecule. magritek.comresearchgate.net
The use of fully ¹³C-labeled compounds in conjunction with these multi-dimensional NMR techniques allows for unambiguous determination of chemical structures and provides high sensitivity for biosynthetic studies. nih.gov
Mass Spectrometry (MS) for Tracing Isotopic Fate and Quantitative Distribution
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for tracing the metabolic fate of isotopically labeled compounds like (2,3-¹³C₂)but-2-ynedioic acid. nih.gov
High-resolution mass spectrometry (HRMS) can precisely determine the mass of a molecule, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov For (2,3-¹³C₂)but-2-ynedioic acid, HRMS can confirm the incorporation of the two ¹³C atoms by detecting a molecular ion peak with a mass approximately two units higher than its unlabeled counterpart. The natural abundance of ¹³C is about 1.1%, and HRMS can distinguish the enriched sample from the natural abundance isotopic distribution. nih.gov This technique is crucial for verifying the isotopic purity of the labeled compound.
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides structural information. nih.gov For metabolites labeled with (2,3-¹³C₂)but-2-ynedioic acid, the mass of the fragment ions will indicate whether the ¹³C labels are present in that particular fragment. nih.gov By carefully analyzing the mass shifts in the fragment ions compared to the unlabeled compound, researchers can deduce the precise location of the ¹³C atoms within the metabolite's structure. nih.govnih.gov This is particularly valuable in metabolic studies to understand how the carbon backbone of the tracer molecule is broken down and reassembled into new molecules. Tandem mass spectrometry (MS/MS) is often employed for this purpose, where a specific ion is selected and further fragmented to gain more detailed structural information. researchgate.netgoogle.com
Chromatographic Techniques Coupled with Isotopic Detection (e.g., GC-MS, LC-MS) for Separation and Identification
The use of stable isotope-labeled compounds, such as (2,3-¹³C₂)but-2-ynedioic acid, is a cornerstone of modern analytical chemistry, particularly in techniques that couple chromatography with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) gain significantly enhanced quantitative accuracy and analytical specificity through the application of such labeled molecules. The ¹³C label in (2,3-¹³C₂)but-2-ynedioic acid provides a distinct mass signature that allows it to be differentiated from its unlabeled counterpart, without altering its fundamental chemical and physical properties.
Detailed Research Findings
The primary application of (2,3-¹³C₂)but-2-ynedioic acid in chromatographic methods is as an internal standard for the precise quantification of the unlabeled analyte, but-2-ynedioic acid (also known as acetylenedicarboxylic acid). acanthusresearch.com Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical behavior to the analyte of interest. researchgate.net This includes co-elution during chromatographic separation, similar ionization efficiency in the mass spectrometer source, and comparable fragmentation patterns. nih.gov
The key advantage of using a ¹³C-labeled standard like (2,3-¹³C₂)but-2-ynedioic acid over other labeled versions, such as those using deuterium (B1214612) (²H), is the minimal isotopic effect. nih.govresearchgate.net Deuterium-labeled standards can sometimes exhibit slight differences in retention time compared to their unlabeled analogues, a phenomenon that can complicate analysis. nih.gov In contrast, ¹³C-labeled standards co-elute almost perfectly with the analyte, ensuring that any variations during sample preparation, injection, or ionization affect both the standard and the analyte equally. researchgate.netnih.gov This allows for highly accurate correction of matrix effects and variations in instrument response, which is crucial when analyzing complex biological samples. acanthusresearch.comnih.gov
In a typical LC-MS or GC-MS workflow, a known amount of (2,3-¹³C₂)but-2-ynedioic acid is spiked into a sample before processing. The sample is then subjected to chromatographic separation. As the analyte and the internal standard elute (ideally at the same time), they are ionized and sent to the mass analyzer. The mass spectrometer can easily distinguish between the unlabeled but-2-ynedioic acid (M) and the labeled standard (M+2) due to the two-Dalton mass difference from the two ¹³C atoms. sigmaaldrich.com By comparing the peak area of the analyte to that of the internal standard, a precise concentration can be calculated.
Furthermore, (2,3-¹³C₂)but-2-ynedioic acid can serve as a tracer in metabolic flux analysis studies. nih.govnih.gov When introduced into a biological system, the ¹³C-labeled carbons can be tracked as they are incorporated into various downstream metabolites. Subsequent analysis of cellular extracts by GC-MS or LC-MS allows researchers to identify and quantify metabolites that have incorporated the ¹³C label. For small, polar molecules like dicarboxylic acids, derivatization is often required prior to GC-MS analysis to increase their volatility and improve chromatographic peak shape. mdpi.com The mass shifts observed in the resulting mass spectra provide direct evidence of pathway activity and allow for the quantitative modeling of metabolic fluxes. nih.gov
Table 1: Analytical Properties of (2,3-¹³C₂)but-2-ynedioic acid for Mass Spectrometry
This table summarizes the key properties that make (2,3-¹³C₂)but-2-ynedioic acid suitable for use in mass spectrometry-based analytical techniques.
| Property | Value | Source |
| Chemical Formula | HO₂C¹³C¹³CCO₂H | sigmaaldrich.com |
| Molecular Weight | 116.04 g/mol | sigmaaldrich.comnih.gov |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift vs. Unlabeled | M+2 | sigmaaldrich.com |
| Primary Application | Internal Standard, Metabolic Tracer | acanthusresearch.comnih.gov |
| Suitable Techniques | Mass Spectrometry (MS), GC-MS, LC-MS | sigmaaldrich.comnih.gov |
Table 2: Illustrative GC-MS Fragmentation Data for But-2-ynedioic Acid and its ¹³C-Labeled Isotope
This table provides an example of the expected mass-to-charge (m/z) ratios for the molecular ions and key fragments of both unlabeled and labeled but-2-ynedioic acid after analysis by GC-MS. The data illustrates the predictable mass shift that enables isotopic detection. Note that analysis of dicarboxylic acids by GC-MS typically requires prior derivatization (e.g., to form a trimethylsilyl (B98337) (TMS) ester) to increase volatility; the table reflects the core molecule's mass for clarity.
| Analyte | Molecular Ion (M⁺) m/z | Key Fragment Ion m/z (e.g., loss of COOH) | Key Fragment Ion m/z (e.g., loss of 2xCOOH) |
| But-2-ynedioic acid | 114 | 69 | 26 |
| (2,3-¹³C₂)but-2-ynedioic acid | 116 | 71 | 28 |
Mechanistic Elucidation in Complex Chemical and Enzymatic Reactions
Probing Reaction Pathways via Site-Specific Isotopic Labeling with (2,3-13C2)but-2-ynedioic acid
The precise placement of ¹³C isotopes at the acetylenic carbons of but-2-ynedioic acid is fundamental to its utility in mechanistic studies. This labeling allows for the direct monitoring of the core carbon-carbon triple bond during a chemical reaction.
Identification of Bond Cleavage and Formation Events in Organic Transformations
The application of this compound is particularly insightful in cycloaddition reactions and other transformations where the carbon backbone is significantly altered. For instance, in domino reactions involving this labeled compound, the distribution of the ¹³C label in the final products can definitively establish the sequence of bond formations. ebi.ac.uk A theoretical study on the reaction between acetylenedicarboxylic acid and 1,3-bis(2-furyl)propane highlights a process involving two consecutive cycloaddition reactions, where tracking the labeled carbons would be crucial to confirming the proposed zwitterionic and oxanorbornadiene intermediates. ebi.ac.uk
Furthermore, in reactions involving the cleavage of the carbon-carbon triple bond, the isotopic signature of the resulting fragments provides direct evidence of this cleavage. nih.gov For example, a method for aryl amidation involves the cleavage and recombination of a C-C triple bond, a process that could be meticulously tracked using this compound to follow the precise movement of the labeled carbon atoms. nih.gov
Below is a table summarizing how isotopic labeling helps in identifying bond events:
| Reaction Type | Information Gained from this compound Labeling |
| Cycloaddition | Confirms the concerted or stepwise nature of the reaction by analyzing the connectivity of labeled carbons in the product. |
| Rearrangement | Tracks the migration of the acetylenic carbons, revealing the intramolecular nature of the rearrangement. |
| Fragmentation | Identifies which products originate from the core C2-C3 unit of the starting material. |
Tracking Carbon Scrambling and Rearrangements in Reaction Intermediates
Carbon scrambling, the process by which carbon atoms exchange positions within a molecule, can be a key indicator of certain reaction intermediates, such as those with high symmetry or fluxional behavior. The use of this compound allows researchers to observe such scrambling events. If a reaction proceeds through an intermediate where the C2 and C3 positions become equivalent to other carbon positions, the ¹³C label will be distributed among those positions in the final product.
While direct studies on carbon scrambling with this compound are specific, related studies on other labeled but-2-enedioic acid isotopologues highlight the challenges and insights. For instance, in the synthesis of (E)-(1,4-¹³C₂)but-2-enedioic acid, isotopic scrambling at the C2/C3 positions can occur at elevated temperatures, indicating the dynamic nature of the molecule under certain conditions. This underscores the importance of carefully controlled experiments when using isotopically labeled compounds to avoid misinterpretation of results.
Enzyme Mechanism Investigations Utilizing this compound as a Substrate Analog
In enzymology, understanding how an enzyme binds its substrate and catalyzes a reaction is of paramount importance. This compound can serve as a valuable substrate analog to probe the mechanisms of enzymes that act on dicarboxylic acids or related molecules.
Active Site Analysis and Substrate-Enzyme Interaction Dynamics
Introducing this compound into the active site of an enzyme allows for the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding event. The chemical shifts of the ¹³C-labeled carbons can provide information about their electronic environment within the active site, revealing interactions with specific amino acid residues. nih.gov This technique can help to map the geometry of the bound substrate and identify key functional groups involved in catalysis.
While direct examples using this compound for active site analysis are highly specific to the enzyme being studied, the general approach is well-established. For example, studies on glycosidases utilize labeled substrates to identify catalytic residues. nih.gov Similarly, mechanism-based inhibitors, which are substrate analogs that form covalent adducts with the enzyme, are powerful tools for active site characterization. nih.gov A labeled compound like this compound could be designed as such an inhibitor to trap and identify active site nucleophiles.
The table below outlines the types of information that can be obtained from active site analysis using this labeled compound:
| Analytical Technique | Information Obtained |
| ¹³C NMR Spectroscopy | - Proximity of the labeled carbons to specific amino acid residues. - Changes in the electronic environment upon binding. - Conformational changes in the substrate upon binding. |
| X-ray Crystallography | - Precise location and orientation of the labeled substrate analog within the active site. - Direct visualization of interactions with amino acid residues. |
| Mass Spectrometry | - Identification of covalent adducts between the labeled substrate and the enzyme. |
Kinetic Isotope Effects (KIEs) in Enzymatic Catalysis to Determine Rate-Limiting Steps
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step of a reaction. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. If the bond to the isotopically labeled atom is broken or formed in the rate-limiting step, a significant KIE is typically observed.
For a reaction involving this compound, a ¹³C KIE would be measured by comparing the reaction rate with the unlabeled compound to the rate with the labeled compound. If the rate-limiting step involves a change in the bonding or hybridization of the C2 or C3 carbons, a KIE would be expected. For example, if an enzyme-catalyzed reaction involved the nucleophilic attack on one of the acetylenic carbons in the rate-determining step, this would likely result in a measurable KIE.
Studies on other enzyme systems demonstrate the utility of KIEs. For instance, ¹³C and ²H KIEs were used to study the mechanism of Lewis acid-catalyzed ene reactions of formaldehyde. nih.gov Similarly, detailed KIE analyses have been instrumental in refining the understanding of the mechanism of enzymes like ribonuclease A. nih.gov These studies provide a framework for how this compound could be employed to dissect the catalytic mechanism of an enzyme that utilizes it as a substrate.
Applications in Metabolic Flux Analysis and Biochemical Pathway Elucidation
Tracing Carbon Flow in Central Carbon Metabolism Using (2,3-13C2)but-2-ynedioic acid
Stable isotope tracers like this compound are instrumental in mapping the flow of carbon atoms through the intricate network of central carbon metabolism. When introduced into a biological system, this labeled substrate is metabolized, and its ¹³C atoms are incorporated into a variety of downstream metabolites. By tracking the distribution of these heavy isotopes, scientists can delineate active metabolic pathways and quantify their relative contributions to cellular bioenergetics and biosynthesis. d-nb.info
This process is crucial for studying anaplerosis, which involves reactions that replenish TCA cycle intermediates, and cataplerosis, which comprises pathways that draw intermediates out of the cycle for biosynthetic purposes. wikipedia.orgnih.gov Anaplerotic flux must balance cataplerotic flux to maintain metabolic homeostasis. wikipedia.org By tracing the fate of the ¹³C atoms from this compound, researchers can quantify the rates at which intermediates are added to (anaplerosis) or removed from (cataplerosis) the TCA cycle, providing a dynamic view of mitochondrial function. nih.govnih.gov
Quantitative Metabolic Flux Analysis (MFA) Methodologies Employing Isotopic Labeling
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govd-nb.info The technique relies on feeding cells a ¹³C-labeled substrate, such as this compound, and then measuring the resulting isotopic labeling patterns in downstream metabolites. d-nb.info Because different metabolic pathways result in distinct labeling patterns, the measured data can be used to infer the fluxes through the cell's metabolic network. d-nb.infomdpi.com
Isotopomers are molecules that have the same chemical formula but differ in the isotopic composition of their atoms. Isotopomer Distribution Analysis (IDA) involves measuring the relative abundance of these different isotopomers in metabolites after the administration of a labeled tracer. nih.gov This analysis is typically performed using highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate and quantify molecules based on their mass-to-charge ratio. nih.govnih.gov
When this compound enters the TCA cycle (e.g., as [2,3-¹³C]succinate), it will generate metabolites with two extra mass units (M+2). For example, malate (B86768) derived directly from the tracer will be M+2. The precise distribution of M+0, M+1, M+2, etc., isotopomers in TCA cycle intermediates provides a detailed fingerprint of metabolic activity. This quantitative data is essential for calculating metabolic fluxes. nih.gov
Table 1: Hypothetical Mass Isotopomer Distribution in Malate This table illustrates a potential distribution of malate isotopomers in cells metabolizing this compound, reflecting contributions from both the labeled tracer and endogenous unlabeled sources.
| Mass Isotopomer | Formula | Relative Abundance (%) | Inferred Source |
| M+0 | C₄H₆O₅ | 45% | Derived from unlabeled endogenous sources |
| M+1 | ¹³CC₃H₆O₅ | 5% | Natural abundance or minor pathways |
| M+2 | ¹³C₂C₂H₆O₅ | 40% | Direct incorporation from this compound |
| M+3 | ¹³C₃CH₆O₅ | 7% | Resulting from multiple turns of the TCA cycle |
| M+4 | ¹³C₄H₆O₅ | 3% | Resulting from multiple turns of the TCA cycle |
The isotopomer distribution data obtained experimentally is interpreted using computational models of metabolism. nih.govnih.gov These models consist of a stoichiometric matrix of all known biochemical reactions within the cell and a set of atom mapping matrices that describe how carbon atoms are rearranged in each reaction. nih.govdntb.gov.ua By inputting the experimental isotopomer data, computational algorithms can estimate the set of metabolic fluxes that best explains the observed labeling patterns. mdpi.com The process involves iteratively simulating the isotopomer distributions for a given set of fluxes and comparing them to the measured data until the difference is minimized, thereby generating a detailed, quantitative map of cellular metabolism. nih.gov
Role in Hyperpolarized ¹³C Magnetic Resonance Imaging (HP ¹³C MRI) Studies as a Precursor
Hyperpolarized (HP) ¹³C Magnetic Resonance Imaging is a novel, non-invasive imaging modality that enables the real-time visualization of metabolic pathways in vivo. au.dknih.gov The technique works by dramatically increasing the nuclear spin polarization of a ¹³C-labeled molecule using a process called dynamic nuclear polarization, which can enhance the MRI signal by more than 10,000-fold. nih.gov This allows for the detection of the labeled probe and its metabolic products in real-time within living organisms. tmc.edu
While not directly injectable in its native form, this compound can serve as a precursor for the chemical synthesis of a hyperpolarizable agent, such as [2,3-¹³C]succinate or [2,3-¹³C]fumarate. Once hyperpolarized and administered, the metabolic conversion of these probes within the body can be imaged. For example, the conversion of HP [2,3-¹³C]succinate to HP [2,3-¹³C]fumarate and subsequently to HP [2,3-¹³C]malate by TCA cycle enzymes could be spatially mapped. This would provide unprecedented insights into TCA cycle activity in various tissues and organs, offering a powerful diagnostic tool for diseases characterized by altered metabolism, such as cancer and heart disease. nih.govnih.gov
Emerging Research Directions and Future Perspectives for 2,3 13c2 but 2 Ynedioic Acid
Development of Novel Derivatizations and Conjugates for Expanded Research Utility
The chemical architecture of (2,3-13C2)but-2-ynedioic acid, featuring two carboxylic acid groups and a central alkyne, makes it an exceptionally versatile platform for chemical modification. Future research is focused on leveraging these reactive sites to create a new generation of sophisticated molecular tools for tracing and targeting.
Derivatizations for Modulating Physicochemical Properties: The carboxylic acid moieties can be readily converted into a variety of derivatives, such as esters and amides. This process can be used to systematically alter the molecule's properties, including its solubility, stability, and ability to cross cell membranes. For instance, converting the polar carboxylic acids to more lipophilic esters could enhance cell permeability, allowing the ¹³C tracer to be delivered more efficiently into the intracellular environment for metabolic studies.
Bioconjugation for Targeted Delivery: A significant area of development is the conjugation of this compound to specific biomolecules. The alkyne functional group is a well-established "handle" for bioorthogonal chemistry, particularly in metal-free click reactions. nih.govacs.org This allows the ¹³C-labeled core to be attached to targeting ligands such as peptides, antibodies, or small molecules. Such conjugates could be designed to bind to specific cell surface receptors, enabling the targeted delivery of the isotopic tracer to particular cell types or tissues. This approach is invaluable for studying the metabolic profile of specific cells within a complex, heterogeneous environment like a tumor. youtube.com
| Reaction Type | Functional Group Involved | Potential Product | Expanded Research Utility |
|---|---|---|---|
| Esterification | Carboxylic Acids (-COOH) | Diester derivatives | Enhanced cell permeability; creation of prodrugs that release the tracer upon enzymatic cleavage. |
| Amidation | Carboxylic Acids (-COOH) | Diamide derivatives | Attachment to amino groups on peptides or proteins for targeted delivery. nih.gov |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Alkyne (-C≡C-) | Triazole-linked conjugates | Bioorthogonal labeling; attaching the tracer to azide-modified biomolecules in living systems without copper toxicity. acs.org |
| Glaser-Hay Coupling | Alkyne (-C≡C-) | Diyne-linked dimers | Creation of larger, more complex molecular probes with extended conjugation. nih.gov |
Integration with Advanced Imaging Techniques Beyond Traditional NMR for Spatiotemporal Tracing
While Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational technique for detecting ¹³C-labeled compounds, its application in biological imaging is often limited by sensitivity and spatial resolution. nih.gov The future of isotopic tracing lies in integrating this compound with cutting-edge imaging modalities that can map its metabolic fate with high precision in space and time.
Mass Spectrometry Imaging (MSI): MSI is a powerful technique that generates high-resolution maps of the spatial distribution of molecules within a tissue section. nih.govsemanticscholar.org By administering this compound to a biological system, MSI can visualize not only the parent compound but also all downstream metabolites that incorporate the ¹³C label. researchgate.net This allows for the creation of detailed metabolic atlases of tissues, revealing metabolic heterogeneity in different regions, such as the core and periphery of a tumor or distinct neurological regions in the brain. nih.govnih.gov This approach provides a spatial snapshot of metabolic pathway activity that is unattainable with traditional bulk analysis methods.
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI): Hyperpolarization is a technique that can increase the MRI signal of ¹³C-labeled molecules by more than 10,000-fold. nih.gov This dramatic signal enhancement enables real-time imaging of metabolic processes in vivo. usc.edu While currently established for tracers like [1-¹³C]pyruvate, the application of this technology to other ¹³C-labeled substrates like this compound represents a major frontier. mdpi.com This would allow for non-invasive, dynamic monitoring of how the tracer is absorbed, distributed, and metabolized throughout a living organism, offering profound insights into metabolic flux in both healthy and diseased states.
| Imaging Technique | Principle | Key Advantage for ¹³C Tracing | Application |
|---|---|---|---|
| Traditional NMR Spectroscopy | Detects nuclear spin properties of ¹³C atoms. nih.gov | Provides detailed structural information and can resolve specific labeled positions within a molecule. | Analysis of metabolite extracts to identify labeled products. |
| Mass Spectrometry Imaging (MSI) | Measures mass-to-charge ratio of molecules across a tissue surface. nih.gov | High spatial resolution; ability to detect multiple labeled metabolites simultaneously. researchgate.net | Mapping metabolic heterogeneity in complex tissues like tumors and the brain. nih.gov |
| Hyperpolarized ¹³C MRI | Vastly increases the NMR signal of the ¹³C tracer. nih.gov | Enables real-time, non-invasive imaging of metabolic conversion in vivo. usc.edu | Dynamic monitoring of metabolic flux in response to therapy or disease progression. |
Contributions to Systems Biology and Multi-Omics Research through Integrated Data Analysis
Systems biology seeks to provide a holistic understanding of biological processes by integrating data from multiple molecular levels. nih.gov this compound is a powerful tool for probing the metabolome, and its true potential is realized when this metabolic information is integrated with other 'omics' datasets.
¹³C-Metabolic Flux Analysis (¹³C-MFA): The core contribution of ¹³C-labeled tracers is enabling Metabolic Flux Analysis (MFA). creative-proteomics.com By tracking the incorporation of ¹³C atoms from the tracer into various intracellular metabolites, researchers can computationally model and quantify the rates (fluxes) of biochemical reactions within a metabolic network. nih.govmdpi.com This provides a dynamic measure of pathway activity, which is often more informative than static measurements of metabolite concentrations. nih.gov For example, ¹³C-MFA can reveal how cancer cells reroute metabolic pathways to fuel their growth. nih.gov
Integrated Multi-Omics Workflow: The flux data generated from this compound tracing can be layered with data from genomics, transcriptomics, and proteomics. nih.gov This integrated approach allows researchers to build comprehensive models of cellular function. For instance, if MFA reveals an increased flux through a particular metabolic pathway, one can simultaneously examine transcriptomic data to see if the genes encoding the enzymes in that pathway are upregulated, and proteomic data to confirm if the protein levels of those enzymes have increased. This correlative analysis provides a much stronger and more complete picture of cellular regulation and response to stimuli.
| 'Omics' Layer | Data Provided | Contribution from this compound | Integrated Insight |
|---|---|---|---|
| Transcriptomics | Gene expression levels (mRNA) | - | Correlates changes in metabolic pathway activity with the expression of the genes and proteins responsible for that activity. |
| Proteomics | Protein abundance and modifications | - | |
| Metabolomics (Tracer-based) | Metabolic pathway fluxes (rates) | Provides dynamic flux data via ¹³C-MFA. creative-proteomics.com | Reveals the functional output of the genetic and protein-level machinery. |
| Lipidomics (Tracer-based) | Synthesis and turnover of lipids | Traces the incorporation of ¹³C into lipid backbones. f1000research.com | Links central carbon metabolism with the synthesis of structural and signaling lipids. |
Q & A
Basic Research Questions
Q. How can the position and enrichment of ¹³C labels in (2,3-¹³C₂)but-2-ynedioic acid be experimentally verified?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze the splitting patterns in ¹³C and ¹H spectra to confirm labeling at C2 and C3. For HRMS, verify isotopic peaks corresponding to the molecular ion [M-H]⁻ with a +2 Da shift due to two ¹³C atoms. Cross-reference with unlabeled but-2-ynedioic acid spectra to identify isotopic shifts .
Q. What are the best practices for incorporating (2,3-¹³C₂)but-2-ynedioic acid into in vitro metabolic studies?
- Methodology : Use isotopically labeled media or buffer solutions to introduce the compound into cell cultures or enzyme assays. Monitor incorporation via liquid chromatography-mass spectrometry (LC-MS) with selected ion monitoring (SIM) for ¹³C₂-labeled fragments. Normalize data against unlabeled controls to account for natural isotope abundance .
Q. How can researchers mitigate isotopic dilution effects when using this compound in tracer experiments?
- Methodology : Precisely quantify intracellular metabolite pools via quenching techniques (e.g., cold methanol) followed by LC-MS. Calculate isotopic dilution using mass isotopomer distribution analysis (MIDA) to correct for unlabeled endogenous pools. Optimize dosing to ensure sufficient tracer-to-metabolite ratios .
Advanced Research Questions
Q. How does (2,3-¹³C₂)but-2-ynedioic acid enable tracking of carbon flux in the tricarboxylic acid (TCA) cycle or related pathways?
- Methodology : Feed the labeled compound to cell cultures and track ¹³C incorporation into downstream metabolites (e.g., citrate, α-ketoglutarate) using gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (MS/MS). Use metabolic flux analysis (MFA) software (e.g., INCA, OpenFLUX) to model pathway activity and resolve conflicting data from parallel pathways (e.g., glycolysis vs. pentose phosphate pathway) .
Q. What experimental controls are critical when using (2,3-¹³C₂)but-2-ynedioic acid to study reactive oxygen species (ROS) generation in mitochondrial studies?
- Methodology : Include unlabeled controls and ROS scavengers (e.g., N-acetylcysteine) to distinguish isotope-specific effects from background oxidative stress. Use fluorescent probes (e.g., MitoSOX Red) for real-time ROS quantification. Validate findings with complementary techniques like electron paramagnetic resonance (EPR) spectroscopy .
Q. How does the stability of (2,3-¹³C₂)but-2-ynedioic acid compare to other ¹³C-labeled dicarboxylic acids under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound at pH 2–9 and temperatures from 4°C to 37°C. Monitor degradation via LC-MS and compare half-lives with structurally similar compounds (e.g., [2,3-¹³C₂]succinic acid). Use Arrhenius plots to predict long-term stability .
Q. What strategies resolve contradictions in flux data when (2,3-¹³C₂)but-2-ynedioic acid is used in parallel with other isotopic tracers (e.g., ¹³C-glucose)?
- Methodology : Apply dual-tracer experiments with distinct labeling patterns (e.g., [U-¹³C]glucose + [2,3-¹³C₂]but-2-ynedioic acid). Use compartmentalized modeling to account for subcellular metabolite pools. Validate with genetic knockouts or enzyme inhibitors to isolate pathway contributions .
Methodological Considerations
Table 1 : Key Analytical Techniques for ¹³C-Labeled Studies
Table 2 : Common Pitfalls and Solutions in Isotope Tracer Studies
| Pitfall | Solution |
|---|---|
| Isotopic dilution | Use MIDA and optimize tracer concentration |
| Cross-contamination | Validate MS signals with blank samples |
| Pathway crosstalk | Combine genetic and isotopic approaches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
